molecular formula C12H8O B1670420 Dibenzofuran CAS No. 132-64-9

Dibenzofuran

Cat. No.: B1670420
CAS No.: 132-64-9
M. Wt: 168.19 g/mol
InChI Key: TXCDCPKCNAJMEE-UHFFFAOYSA-N
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Description

Dibenzofuran is a heterocyclic organic compound with the chemical formula C₁₂H₈O. It consists of two benzene rings fused to a central furan ring, making it an aromatic compound. This compound is a white crystalline solid that is insoluble in water but soluble in nonpolar organic solvents. It is primarily obtained from coal tar, where it exists as a minor component .

Mechanism of Action

Target of Action

Dibenzofuran is a heterocyclic organic compound that consists of two benzene rings fused to a central furan ring It has been shown to interact with various enzymes and proteins, affecting multiple biological pathways .

Mode of Action

This compound’s mode of action is complex and depends on the specific biological context. It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of this compound with butyl lithium results in di lithiation . These interactions can lead to changes in the structure and function of target molecules, thereby influencing cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the formation of dibenzofurans by cyclizing diarylether derivatives . Additionally, it participates in the synthesis of dibenzofurans by creating the C–O bond of the furan ring . The alteration of these pathways can have downstream effects on various biological processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have significant cell growth inhibitory effects in various types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in coke dust, grate ash, fly ash, and flame soot . It is also used as a heat transfer agent due to its thermal robustness . Furthermore, it is a relatively non-toxic compound, which suggests that it may have a wide safety margin in various environmental contexts .

Biochemical Analysis

Biochemical Properties

Dibenzofuran interacts with various enzymes and proteins in the process of biodegradation . Bacterial aerobic degradation of this compound is through two major catabolic routes: lateral and angular dioxygenation pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its degradation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . Its presence can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

    Friedel-Crafts Reaction: Aluminum chloride (AlCl₃) as a catalyst.

    Lithiation: Butyl lithium in an inert atmosphere.

Major Products:

    Halogenated Dibenzofurans: Formed through halogenation.

    Substituted Dibenzofurans: Formed through Friedel-Crafts reactions and other electrophilic substitutions.

Comparison with Similar Compounds

Dibenzofuran is structurally similar to other aromatic heterocycles such as:

Uniqueness: this compound is unique due to its specific arrangement of benzene and furan rings, which imparts distinct chemical and physical properties. Its thermal stability and low toxicity make it particularly valuable in industrial applications as a heat transfer agent .

Properties

IUPAC Name

dibenzofuran
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InChI

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
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InChI Key

TXCDCPKCNAJMEE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2
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Molecular Formula

C12H8O
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Related CAS

102250-99-7
Record name Dibenzofuran, homopolymer
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DSSTOX Substance ID

DTXSID2021993
Record name Dibenzofuran
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Molecular Weight

168.19 g/mol
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Physical Description

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C
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Density

1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1)
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Vapor Pressure

0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C
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Mechanism of Action

tricyclic hydrocarbons /such as dibenzofuran/ induce Cyp1a2 gene expression in B6C3F1 mice via an Ah receptor-independent pathway.
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Impurities

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C)
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Color/Form

LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid

CAS No.

132-64-9
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Melting Point

187 to 189 °F (NTP, 1992), 86.5 °C
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Synthesis routes and methods I

Procedure details

Dbf-BAE (0.022 mmol), prepared above (F246), and EEDQ (0.024 mmol) are dissolved in NMP (0.3 mL). After 2 h of stirring at ambient temperature, N-glycylfluoresceinamine (0.022 mmol) and DIEA (0.012 mL, 0.067 mmol) are added as in examples 17 and 19 above. After about 18 h at ambient temperature, protected from light, the solvent is removed under reduced pressure and the residue purified by preparative TLC (reversed phase C18, 1 mm, methanol/500 mM NaCl, 6:4) giving the tracer shown below. ##STR15## D. Production of Antisera
Name
Quantity
0.024 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.012 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluorene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullmann [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2'-aminodiphenyl oxide, while Tauber and Halberstadt [Ber., 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl oxide over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew.Chem. 86 478 (1974)] used as palladium acetate catalysts to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well. In particular, in these latter two methods two synthetic steps are required to obtain dibenzofuran from phenol inasmuch as diphenyl oxide is frequently obtained from a reaction involving a condensation of phenol.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Reaction Step One

Synthesis routes and methods III

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluroene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullman [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2-aminodiphenyl oxide, while Tauber and Halberstadt [Ber. 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2'-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl ether, also known as diphenyl oxide, over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew. Chem. 86 478 (1974)] used a palladium acetate catalyst to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well.
[Compound]
Name
oxide
Quantity
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[Compound]
Name
2-aminodiphenyl oxide
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluorene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullmann [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2'-aminodiphenyl oxide, while Tauber and Halberstadt [Ber., 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl oxide over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew.Chem. 86 478 (1974)] used as palladium acetate catalysts to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well. In particular, in these latter two methods two synthetic steps are required to obtain dibenzofuran from phenol inasmuch as diphenyl oxide is frequently obtained from a reaction involving a condensation of phenol.
[Compound]
Name
oxide
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[Compound]
Name
2'-aminodiphenyl oxide
Quantity
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Synthesis routes and methods V

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Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluroene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullman [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2-aminodiphenyl oxide, while Tauber and Halberstadt [Ber. 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2'-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl ether, also known as diphenyl oxide, over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew. Chem. 86 478 (1974)] used a palladium acetate catalyst to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Dibenzofuran?

A1: this compound has a molecular formula of C12H8O and a molecular weight of 168.19 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing this compound derivatives?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is crucial for structural elucidation of this compound derivatives. [] Researchers have used 2-D NMR techniques like C-H COSY to unambiguously assign the 1H-NMR spectrum. [] Additionally, high-resolution mass spectrometry (MS) is valuable for identifying and quantifying this compound and its derivatives in various matrices. []

Q3: How does this compound behave in the environment?

A3: this compound, a common environmental contaminant often found in areas affected by creosote spills, exhibits varying persistence. [] While considered a model compound for studying the degradation of more environmentally concerning chlorinated dibenzofurans, its degradation pathway often involves an initial oxidation step. []

Q4: What is the primary route of this compound degradation?

A4: Bacterial degradation plays a significant role in this compound breakdown. [] Initial oxidation can occur through angular dioxygenase attack, where the carbon connected to the oxygen atom and its adjacent carbon on the aromatic ring are oxidized. [] This process is influenced by the electronegativity of the oxygen atom bridging the aromatic rings. []

Q5: Can this compound be degraded by microbial communities?

A5: Yes, indigenous bacterial communities in environments like landfill leachate demonstrate the ability to degrade this compound. [] This biodegradation process is influenced by factors such as substrate availability, temperature, and pH. [] Optimizing these conditions can enhance this compound degradation, making it a potential target for bioremediation strategies. []

Q6: What is the atmospheric lifetime of this compound?

A6: this compound's atmospheric degradation is initiated by the addition of hydroxyl radicals (OH). [] Computational studies predict that the atmospheric lifetime of this compound is approximately 0.45 days. [] This relatively short lifetime is due to the favorable addition of OH to the C1 site of this compound, leading to further degradation reactions. []

Q7: Are there alternative compounds to this compound with potentially lower environmental impact?

A7: Research exploring alternatives and substitutes for this compound is ongoing. [] This includes assessing their comparative performance, cost-effectiveness, and overall environmental impact. [] Considering life cycle analysis and potential for recycling and waste management are crucial aspects of this evaluation. []

Q8: What are the known toxicological effects of polychlorinated dibenzofurans (PCDFs)?

A8: PCDFs are recognized for their high toxicity and potential to cause adverse health effects. [] They are persistent organic pollutants known to bioaccumulate in animal tissues, posing a risk to human health through dietary exposure. [, ] Studies have shown that PCDFs can be detected in human adipose tissue, even in individuals without direct exposure to contaminated sources. []

Q9: How does cooking affect the levels of PCDFs in food?

A9: Cooking methods, such as pan-frying hamburger meat, can reduce the amount of PCDFs consumed by approximately 40-50% if the fat and juices are discarded. [] This reduction is significant when considering dietary exposure to these environmental pollutants. []

Q10: Are there specific biomarkers for assessing exposure to this compound and related compounds?

A10: Research on identifying specific biomarkers for this compound and related compounds, particularly for predicting efficacy, monitoring treatment response, and identifying potential adverse effects, is an active area of investigation. []

Q11: What are some synthetic routes to this compound and its derivatives?

A11: Several methods are employed for synthesizing this compound and its derivatives. One approach involves the double functionalization of 2′-amino-biphenyl-2-ols, utilizing NaNO2 in TFA and water to achieve nitration and cycloetherification in a single pot. [] Additionally, photoinduced synthesis through electron transfer (eT) reactions offers a metal-free approach to produce substituted Dibenzofurans. []

Q12: Can this compound be used as a building block in supramolecular chemistry?

A12: Yes, this compound can serve as a building block in supramolecular chemistry. For instance, saddle-shaped host molecules containing multiple fused this compound units have been synthesized. [] These host systems possess clefts that are structurally complementary to molecules like this compound itself, demonstrating their potential for host-guest complexation studies. []

Q13: Are there applications of this compound derivatives in materials science?

A13: this compound derivatives, specifically 4- sulphur sulfone aryl Dibenzofurans, have shown promise in photoelectric materials. [] These compounds exhibit higher glass transition temperatures compared to conventional materials like CBP, leading to improved thermal stability in devices like Organic Light Emitting Diodes (OLEDs). []

Q14: How is computational chemistry used to study this compound?

A14: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. DFT calculations have been used to investigate the oxidation and decomposition pathways of this compound under atmospheric conditions. [] Additionally, DFT has been employed to study intramolecular interactions in this compound derivatives, such as dihydrogen bonding in 5-Dimethylsilyl-9,9-dimethylxanthen-4-yl-diphenylphosphonium cation. []

Q15: What is the role of structure-activity relationship (SAR) studies in this compound research?

A15: SAR studies are crucial for understanding how structural modifications of this compound affect its activity, potency, and selectivity. [] For instance, research has shown that the presence and position of chlorine atoms significantly influence the binding affinity of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls to the aryl hydrocarbon (Ah) receptor. [] These insights can guide the design of new compounds with desired properties or reduced toxicity. []

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